N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303085-04-3
VCID: VC16102436
InChI: InChI=1S/C22H19N3O5/c26-22(16-29-20-12-10-19(11-13-20)25(27)28)24-23-14-18-8-4-5-9-21(18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,24,26)/b23-14+
SMILES:
Molecular Formula: C22H19N3O5
Molecular Weight: 405.4 g/mol

N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide

CAS No.: 303085-04-3

Cat. No.: VC16102436

Molecular Formula: C22H19N3O5

Molecular Weight: 405.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-(Benzyloxy)benzylidene)-2-(4-nitrophenoxy)acetohydrazide - 303085-04-3

Specification

CAS No. 303085-04-3
Molecular Formula C22H19N3O5
Molecular Weight 405.4 g/mol
IUPAC Name 2-(4-nitrophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C22H19N3O5/c26-22(16-29-20-12-10-19(11-13-20)25(27)28)24-23-14-18-8-4-5-9-21(18)30-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,24,26)/b23-14+
Standard InChI Key PPCMCIJOEKZBOM-OEAKJJBVSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

  • Benzylidene moiety: A benzene ring substituted with a benzyloxy group (-OCH2C6H5) at the ortho position.

  • Acetohydrazide backbone: A hydrazide group (-CONHNH2) linked to an acetyl unit.

  • 4-Nitrophenoxy group: A para-nitrophenyl ether (-OC6H4NO2) attached to the acetyl group.

The presence of electron-withdrawing (nitro) and electron-donating (benzyloxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC22H19N3O5
Molecular Weight405.40 g/mol
IUPAC Name2-(4-Nitrophenoxy)-N'-[(2-phenylmethoxybenzylidene)amino]acetamide
Topological Polar Surface Area108 Ų
LogP (Octanol-Water)3.8 (predicted)

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

Step 1: Synthesis of 2-(Benzyloxy)benzaldehyde
2-Hydroxybenzaldehyde reacts with benzyl bromide under alkaline conditions (e.g., K2CO3/DMF) to introduce the benzyloxy group.

Step 2: Condensation with 2-(4-Nitrophenoxy)acetohydrazide
The aldehyde intermediate undergoes Schiff base formation with 2-(4-nitrophenoxy)acetohydrazide in ethanol or methanol, catalyzed by acetic acid or p-toluenesulfonic acid.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventEthanol
CatalystGlacial Acetic Acid (0.1 eq)
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield65–72% (isolated)

Physicochemical Properties

Solubility and Stability

The compound demonstrates limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability studies indicate decomposition above 200°C, with hygroscopic tendencies requiring anhydrous storage.

Infrared Spectroscopy (IR)

  • N-H Stretch: 3250–3300 cm⁻¹ (hydrazide NH).

  • C=O Stretch: 1680–1700 cm⁻¹ (amide I band).

  • NO2 Asymmetric Stretch: 1520 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d6):

  • δ 8.20 (d, J=9.2 Hz, 2H, Ar-NO2).

  • δ 7.85 (s, 1H, CH=N).

  • δ 7.45–7.30 (m, 5H, benzyl protons).

Biological and Industrial Applications

Coordination Chemistry

The hydrazide and nitro groups serve as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties.

PrecautionGuideline
Personal Protective EquipmentGloves, lab coat, goggles
VentilationFume hood required
DisposalIncineration at licensed facilities

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to enhance bioactivity.

  • Nanoparticle Functionalization: Integration into drug delivery systems.

  • Green Synthesis: Solvent-free or catalytic methods to improve sustainability.

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